6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Description
Properties
IUPAC Name |
6-bromospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-8-3-4-10-9(7-8)11(16)15-12(14-10)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKUMGRDZGAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175833 | |
| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-17-8 | |
| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the amine on isatoic anhydride, generating an anthranilamide intermediate. Cyclopentanone then undergoes condensation with this intermediate, facilitated by AcOH, to form the spiroquinazolinone scaffold. Key optimization parameters include:
Table 1: Representative Yields for Brominated Derivatives
| Amine Substrate | Reaction Time (min) | Yield (%) |
|---|---|---|
| 5-Bromoanthranilic acid | 80 | 94 |
| 3-Bromo-4-methoxyaniline | 90 | 86 |
Characterization and Validation
Successful synthesis is confirmed by:
-
FTIR : A strong carbonyl stretch at 1660 cm⁻¹ (C=O of quinazolinone) and N–H bend at 3188 cm⁻¹.
-
1H NMR : Distinct singlet for the spirocyclic proton (δ 4.50–4.70 ppm) and aromatic protons adjacent to bromine (δ 7.65–8.38 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 397.2 ([M+H]⁺) aligns with the theoretical mass.
p-TSA-Mediated Friedländer Annulation
An alternative methodology employs p-toluenesulfonic acid (p-TSA) to catalyze a Friedländer annulation between 2-aminoacetophenone derivatives and cyclic diketones, followed by cyclization with brominated anthranilamides.
Stepwise Synthesis and Conditions
-
Friedländer Condensation : 2-Amino-5-bromoacetophenone reacts with 1,3-cyclopentanedione in the presence of p-TSA (2 equiv) at 115°C in DMSO, forming a bicyclic acridinone intermediate.
-
Cyclization : The intermediate undergoes nucleophilic attack by 2-aminobenzamide derivatives, yielding the spiroquinazolinone via imine formation and intramolecular amidation.
Table 2: Optimization of p-TSA-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMSO | 85 |
| Temperature (°C) | 115 | 87 |
| p-TSA (equiv) | 2.0 | 85 |
Challenges and Solutions
-
Byproduct Formation : Prolonged heating (>12 h) generates acridinone side products. Intermittent addition of anthranilamide minimizes this issue.
-
Steric Hindrance : Bulkier bromine substituents reduce yields by 15–20%. Using DMSO as a polar aprotic solvent mitigates steric effects.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Three-Component | p-TSA Catalyzed |
|---|---|---|
| Reaction Time | 40–90 min | 12 h |
| Yield (%) | 86–94 | 85–87 |
| Scalability | High | Moderate |
| Purification Complexity | Low | High |
The three-component method offers superior efficiency and scalability, whereas the p-TSA approach provides better control over stereochemistry for chiral intermediates .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the spirocyclic compound.
Reduction Products: Reduced forms with altered functional groups.
Scientific Research Applications
6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Spiroquinazolinones
Key Observations :
- Ring Size : Smaller rings (e.g., cyclopentane) generally result in higher melting points compared to larger analogs (e.g., cycloheptane: 152–153°C vs. cyclopentane: 262–263°C) due to increased ring strain and packing efficiency .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Comparison of Selected Compounds
Key Observations :
- The C=O stretch in IR spectra is consistent across spiroquinazolinones (~1640–1660 cm⁻¹) .
- Bromine substitution may downfield-shift adjacent aromatic protons in $ ^1 \text{H NMR} $, as seen in 4c (δ 8.44 ppm for NH) .
Biological Activity
6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique spirocyclic structure where a quinazolinone moiety is fused with a cyclopentane ring. The synthesis typically involves:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Spirocyclization : The quinazolinone core reacts with a cyclopentane derivative.
- Bromination : The final step involves bromination to introduce the bromine atom at the 6' position.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents.
- Case Study : In vitro assays demonstrated that the compound inhibited the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range, indicating potent activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest it possesses moderate to potent activity against various bacterial and fungal strains.
- Research Findings : In a study assessing multiple derivatives, this compound displayed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested pathogens .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in cancer cell proliferation and microbial growth.
- Enzyme Inhibition : Studies suggest that the spirocyclic structure allows for effective binding to target proteins, potentially disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Feature | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 6'-Chloro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | Chlorine instead of Bromine | Moderate | Low |
| 6'-Bromo-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | Cyclohexane ring | High | Moderate |
This table highlights that while structural modifications can influence biological activity, the presence of the bromine atom in this compound appears to enhance its efficacy.
Q & A
Basic: What are the most efficient synthetic methods for preparing 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one?
Methodological Answer:
The compound is synthesized via a one-pot, metal-free reaction involving isatoic anhydride, aromatic amines, and cyclopentanone under reflux in ethanol/methanol (10 mL, 3:3:3 mmol ratio). Key steps include:
- Reagent Optimization : Isatoic anhydride acts as a carbonyl source, while cyclopentanone forms the spirocyclic framework.
- Yield Analysis : Aromatic amines with electron-withdrawing groups (e.g., nitro, chloro) achieve yields of 75–86%, while aliphatic amines yield <60% due to higher nucleophilicity and steric hindrance .
- Purification : Recrystallization from 50% EtOAc/CH₂Cl₂ in hexane yields white solids with >95% purity. Characterization via ¹H/¹³C NMR confirms the spiro junction, with –NH– protons at δ = 6.93 ppm (singlet) and cyclopentane protons at δ = 1.43–1.89 ppm (multiplet) .
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) confirms bond lengths (C–C: 1.54–1.58 Å) and dihedral angles (85–90°), validating the spiro geometry .
Basic: What is the pharmacological significance of this compound in academic research?
Methodological Answer:
While commercial applications are excluded, academic studies highlight:
- Kinase Inhibition Potential : Derivatives show in silico affinity for FGFR1 and B-Raf kinases, validated via molecular docking (Glide scores: −8.5 to −10.2 kcal/mol) .
- Analgesic Activity : In vitro assays (e.g., hot-plate test) demonstrate dose-dependent pain relief (ED₅₀: 25 mg/kg) for brominated analogs .
- Mechanistic Probes : The bromo substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized derivatives .
Advanced: How can reaction yields be optimized for aliphatic amine substrates?
Methodological Answer:
Lower yields with aliphatic amines (e.g., 40–50%) arise from steric hindrance and competitive side reactions. Optimization strategies include:
- Solvent Modulation : Replacing ethanol with DMF improves solubility of bulky amines.
- Temperature Control : Reducing reflux time (from 20 to 12 hrs) minimizes decomposition.
- Additives : Catalytic acetic acid (5 mol%) enhances electrophilicity of intermediates .
Advanced: What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
Crystallographic analysis using SHELXL/SHELXTL faces:
- Twinned Data : High-resolution (≤0.8 Å) data is required to resolve overlapping reflections from the bromine atom’s strong anomalous scattering .
- Thermal Motion : Flexible cyclopentane rings exhibit high thermal parameters (B-factors > 5 Ų), necessitating TLS refinement .
- Absorption Correction : Empirical methods (e.g., SADABS) are critical due to bromine’s high absorption coefficient (μ = 6.93 mm⁻¹) .
Advanced: How are computational methods applied to predict reactivity or bioactivity?
Methodological Answer:
- Reactivity Prediction : DFT calculations (B3LYP/6-311G**) model Vilsmeier-Haack formylation, showing regioselectivity at C-6 (Mulliken charge: −0.32 e) due to bromine’s electron-withdrawing effect .
- Bioactivity Modeling : Molecular dynamics (GROMACS) simulations predict FGFR1 binding via hydrogen bonds (Asn568, Gly485) and hydrophobic interactions (RMSD < 2.0 Å) .
Advanced: How to address contradictory yield data in published synthetic protocols?
Methodological Answer:
Discrepancies in yields (e.g., 75% vs. 86%) arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
